molecular formula C20H19N3OS B2654512 N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide CAS No. 2034578-50-0

N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide

Cat. No.: B2654512
CAS No.: 2034578-50-0
M. Wt: 349.45
InChI Key: UEFPTHUSMFWQAE-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide is a synthetic small molecule designed for research applications, integrating a benzamide core with a bipyridine scaffold. The 2-(ethylthio) substitution on the benzamide ring is a feature of interest in medicinal chemistry, as thioamide-containing analogues are explored for their ability to modulate potency, target interactions, and physicochemical properties of lead compounds . The bipyridine system is a privileged structure in ligand design, often contributing to molecular recognition and metal chelation. This combination of structural motifs makes this compound a valuable candidate for in vitro screening against a range of biological targets, particularly in early-stage drug discovery projects focused on kinase inhibition or epigenetic targets . Researchers may also investigate its potential as a fragment in the development of novel antibacterial agents, given that similar carboxamide derivatives have shown efficacy against resistant bacterial strains . The compound is provided for research purposes to aid in hit identification and lead optimization studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-25-19-6-4-3-5-17(19)20(24)23-14-15-7-12-22-18(13-15)16-8-10-21-11-9-16/h3-13H,2,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFPTHUSMFWQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3OSC_{20}H_{19}N_{3}OS, with a molecular weight of 349.45 g/mol. The compound features a bipyridine moiety and an ethylthio group attached to a benzamide framework, which contributes to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry and its interactions with various biological targets. Preliminary studies suggest that it may influence biochemical pathways by binding to specific proteins or enzymes, thereby modulating their functions.

Biological Activities

1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing bipyridine and benzamide structures have shown cytotoxic effects on various human cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values below 100 µM against cell lines such as HCT-116 and HeLa .

2. Antimicrobial Activity
The compound's potential antimicrobial properties are noteworthy. Studies have shown that related compounds exhibit formidable antibacterial effects against diverse strains of Gram-positive bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 50 µM against Escherichia coli and Staphylococcus aureus .

3. Enzyme Inhibition
this compound may also act as an enzyme inhibitor. Its structural similarity to other enzyme inhibitors suggests that it could interact with active sites of specific enzymes, thereby inhibiting their activity and influencing metabolic pathways.

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of several bipyridine derivatives, including this compound. The results indicated that these compounds induced apoptosis in cancer cell lines through mechanisms involving caspase activation and alterations in mitochondrial membrane potential .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of related compounds against various pathogens. The results revealed that several derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing the potential utility of this compound in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamideContains thiourea and pyridineAntimicrobial
4-Amino-N-[2-(diethylamino) ethyl]benzamideContains diethylamino groupAnticancer
3-Pyridyl-N-benzamidesSubstituted benzamidesEnzyme inhibitors
This compoundBipyridine and ethylthio groupsAnticancer/Antimicrobial

This table highlights the diversity within the chemical class while emphasizing the unique structural features of this compound that may confer distinct biological properties compared to its analogs.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
N-([2,4'-Bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide Benzamide + bipyridine 2-(Ethylthio), bipyridinylmethyl ~395.5 (calc) Bipyridine for receptor binding; ethylthio for lipophilicity -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl ~315.3 Antimicrobial activity; methoxy groups for solubility
N-[2-(2,4-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) Thiazolidinone + benzamide 2,4-Dichlorophenyl, thiazolidinone ~423.3 Anticancer activity (100% DLA inhibition at 100 µg/mL)
4-Methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide Benzamide + pyrimidine Thiophenyl, pyrimidine 295.36 Heterocyclic diversity; potential kinase inhibition
[125I]PIMBA (Sigma receptor ligand) Benzamide + piperidinyl Radioiodinated, methoxy ~490.3 High sigma receptor affinity (Kd = 5.80 nM)

Key Observations:

  • Bipyridine vs.
  • Ethylthio vs. Methoxy/Chloro Groups : The ethylthio substituent in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to methoxy (Rip-B, logP ~2.8) or chloro groups (compound 4c, logP ~4.0), affecting membrane permeability and metabolic stability .
  • Sulfur-Containing Moieties : Both the ethylthio group (target compound) and thiophenyl () enhance sulfur-mediated interactions, but the ethylthio chain may confer greater flexibility in binding compared to rigid heterocycles .

Q & A

Q. Key Conditions :

  • Solvents: DMF or DMSO for solubility of intermediates.
  • Temperature: Room temperature for coupling; reflux for alkylation.
  • Protecting Groups: Boc-protected amines may prevent side reactions .

Which spectroscopic and analytical methods are most effective for characterizing this compound, and how are data discrepancies addressed?

Basic Research Question
Primary Methods :

  • 1H/13C NMR : Confirms structural integrity (e.g., bipyridyl methyl protons at δ 4.5–5.0 ppm; ethylthio group at δ 1.3–1.5 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peak).
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether bonds (~600 cm⁻¹) .

Q. Data Validation :

  • Statistical Analysis : Use ANOVA with Duncan’s post hoc test for replicate experiments (n=6) to address variability .
  • Elemental Analysis : Carbon/nitrogen ratios verify purity (>95%) .

What in vitro biological assays are recommended for initial evaluation of its bioactivity, and how should experimental replicates be designed?

Basic Research Question
Assays :

  • Cell Proliferation : Use cancer cell lines (e.g., MDA-MB-468, HepG2) with MTT assays. GI50 values (e.g., 10–21 μM) indicate potency .
  • Enzyme Inhibition : Target kinases (e.g., Nek2) via fluorescence-based kinase assays .

Q. Experimental Design :

  • Replicates : Six replicates per condition to ensure statistical power.
  • Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and vehicle-only groups .

How can structure-activity relationship (SAR) studies be designed to explore the role of the ethylthio and bipyridyl groups in biological activity?

Advanced Research Question
SAR Strategies :

  • Substituent Variation : Replace the ethylthio group with methylthio or sulfonyl to assess hydrophobicity/electron effects.
  • Bipyridyl Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine rings to enhance target binding .

Q. Evaluation :

  • Compare IC50 values across analogs using dose-response curves.
  • Computational Modeling : Dock modified structures into target proteins (e.g., Nek2) using software like AutoDock .

What computational approaches are used to predict molecular targets, and how can docking studies be validated experimentally?

Advanced Research Question
Methods :

  • Molecular Docking : Use PDB structures (e.g., 3HKC for kinase targets) to predict binding poses .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. Validation :

  • Mutagenesis : Introduce point mutations in predicted binding residues (e.g., Lys45 in Nek2) to disrupt activity .
  • SPR/BLI : Measure binding kinetics (KD) to confirm docking predictions .

What strategies mitigate contradictions in biological activity data across different studies?

Advanced Research Question
Approaches :

  • Standardized Protocols : Adopt CLIA-certified cell lines and assay conditions (e.g., 10% FBS in DMEM) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
  • Orthogonal Assays : Confirm antiproliferative effects via both MTT and colony formation assays .

How are in vivo pharmacokinetic properties assessed, and what formulation considerations enhance bioavailability?

Advanced Research Question
Pharmacokinetics :

  • Animal Models : Administer compound (e.g., 100 mg/kg IP in mice) and measure plasma levels via LC-MS/MS .
  • Key Parameters : Calculate t1/2, Cmax, and AUC for bioavailability.

Q. Formulation :

  • Solubility Enhancers : Use cyclodextrins or PEG-based carriers for hydrophobic compounds.
  • Nanoformulations : Liposomal encapsulation improves tumor targeting .

What are the critical storage and handling protocols to ensure compound stability?

Basic Research Question

  • Storage : Desiccate at 2–8°C in amber vials to prevent light/oxidation degradation .
  • Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid moisture absorption .

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